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molecular formula C8H14O4 B046319 (E)-Ethyl 4,4-dimethoxybut-2-enoate CAS No. 114736-25-3

(E)-Ethyl 4,4-dimethoxybut-2-enoate

Cat. No. B046319
M. Wt: 174.19 g/mol
InChI Key: SIRJFJKWVNTUKV-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405299B2

Procedure details

Reflux a solution of 4,4-dimethoxy-but-2-enoic acid ethyl ester (3.3 g, 19.12 mmol) and toluene-4-sulfonic acid (0.02 g, 0.12 mmol) in a solution of 2:1 acetonitrile:water (90 mL) for 30 min. Add 2-amino-5-bromo-pyridine (1.65 g, 9.56 mmol) and reflux for 15 h. Cool and concentrate to ˜20 mL. Dilute the reaction with saturated aqueous sodium bicarbonate and extract into ethyl acetate. Combine and concentrate organic extracts. Flash chromatography using ethyl acetate/dichloromethane/methanol mixtures gives the subtitled compound as a brown oil (2.9 g). TOF MS ES+ exact mass calculated for C11H11BrN2O2 (p+1): m/z=283.0075 Found: 283.0082. 1H NMR (400 MHz, DMSO-d6) δ 8.68 (s, 1H), 7.55 (d, J=10 Hz, 1H), 7.49 (s, 1H), 7.34 (d, J=10 Hz, 1H), 4.15 (s, 2H), 4.09 (q, J=4 Hz, 2H), 1.18 (t, J=4 Hz, 3H). EA Calcd. For C11H11BrN2O2: C, 46.66; H, 3.92; N, 9.89; Found C, 46.56; H, 4.02; N, 9.60.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[CH:5]=[CH:6][CH:7](OC)OC)[CH3:2].C(#N)C.[NH2:16][C:17]1[CH:22]=[CH:21][C:20]([Br:23])=[CH:19][N:18]=1>C1(C)C=CC(S(O)(=O)=O)=CC=1.O>[CH2:1]([O:3][C:4](=[O:12])[CH2:5][C:6]1[N:18]2[CH:19]=[C:20]([Br:23])[CH:21]=[CH:22][C:17]2=[N:16][CH:7]=1)[CH3:2]

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C)OC(C=CC(OC)OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Name
Quantity
0.02 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
1.65 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Step Three
Name
Quantity
90 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to ˜20 mL
ADDITION
Type
ADDITION
Details
Dilute
CUSTOM
Type
CUSTOM
Details
the reaction with saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extract into ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
Combine and concentrate organic extracts

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=CN=C2N1C=C(C=C2)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 107.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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